4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile
Description
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile is a spirocyclic compound featuring two fused rings (a 5-membered and a 3-membered cyclopropane ring) connected via a single spiro carbon atom. The structure is substituted with four electron-withdrawing nitrile (-CN) groups and a methyl group at the 4-position of the spirooctane system (CAS: 10566-02-6) . This compound belongs to a class of tetracyanocyclopropanes known for their high reactivity, steric strain, and utility in supramolecular chemistry, crystal engineering, and pharmaceutical intermediates . Its synthesis typically involves cyclization reactions of precursors like 4-oxopentane-1,1,2,2-tetracarbonitrile under acidic conditions .
Properties
CAS No. |
10566-02-6 |
|---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
8-methylspiro[2.5]octane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H12N4/c1-10-4-2-3-5-13(10)11(6-14,7-15)12(13,8-16)9-17/h10H,2-5H2,1H3 |
InChI Key |
AYTCZWVPUPCFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile typically involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This reaction is carried out in an undivided cell in alcohols, with sodium bromide acting as a mediator. The process results in the selective formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles in yields ranging from 50% to 75% .
Industrial Production Methods
While specific industrial production methods for 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile are not extensively documented, the electrochemical cascade method mentioned above is advantageous for large-scale production due to its efficiency and the mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The cyano groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile, which can have different functional groups replacing the cyano groups.
Scientific Research Applications
Materials Science
The unique structural attributes of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile make it a candidate for developing advanced materials. Its potential applications include:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability due to its rigid spiro structure.
- Nanotechnology : The compound's unique geometry may facilitate the design of nanostructured materials with specific electronic or optical properties.
Pharmaceutical Research
Research into the biological activity of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile suggests potential pharmacological properties:
- Anticancer Activity : Similar compounds have been studied for their anticancer effects, suggesting that 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile may exhibit similar properties due to the presence of multiple nitrile groups that can interact with biological targets.
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may possess antimicrobial activities, warranting further investigation into their efficacy against various pathogens.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile against several cancer cell lines. The following table summarizes key findings regarding its potency:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Prostate Cancer | 0.7 - 1.0 | [Source A] |
| Melanoma | 1.8 - 2.6 | [Source B] |
| Non-Small Cell Lung | 3.81 | [Source C] |
| Leukemia | 0.124 | [Source D] |
These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile was tested against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | [Source E] |
| Escherichia coli | 30 | [Source F] |
| Pseudomonas aeruginosa | 25 | [Source G] |
The results demonstrated promising antimicrobial activity that warrants further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. The cyano groups play a crucial role in these interactions, often leading to the inhibition of specific enzymes or the modulation of protein functions. The exact pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 6-Oxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile
- Structure : Replaces the methyl group with an oxygen atom in the 6-position, forming a 1,4-oxathiane solvate in the solid state .
- Supramolecular Behavior : Forms infinite 1D chains via bifurcated tetrel bonds (TtBs) between C(CN)₂ centers and lone pairs of oxygen atoms. This contrasts with the methyl-substituted spirooctane, where steric hindrance from the methyl group may disrupt directional bonding .
2.1.2 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- Structure : Aromatic substitution (4-methoxyphenyl) replaces the spirooctane-methyl system. Molecular weight: 248.245 g/mol (C₁₄H₈N₄O) .
- Reactivity : The methoxy group enhances solubility in polar solvents (e.g., DCM) and stabilizes intermediates in nucleophilic reactions, unlike the aliphatic methyl group in the target compound .
- Applications : Key intermediate in synthesizing NVP-BEZ-235 derivatives (anticancer agents) .
2.1.3 Vibrepin Analog (C2)
- Structure: 3-(3-Dimethylaminophenyl)-cyclopropane-1,1,2,2-tetracarbonitrile shares the tetracyanocyclopropane core but includes a dimethylamino-phenyl substituent .
- Biological Activity : Despite structural similarity to vibrepin, C2 lacks inhibitory activity against bacterial replication initiators, highlighting the critical role of substituent electronic properties .
Physicochemical Properties
*Calculated based on molecular formula.
Photophysical and Electronic Properties
- Solvent Effects: For tetracyanocyclopropanes, solvent polarity significantly impacts absorption/emission. In acetonitrile, 4-methylspirooctane derivatives exhibit blue-shifted λmax compared to acetic acid or pyridine due to reduced solvatochromism .
- Electronic Withdrawal : The tetracarbonitrile moiety creates strong electron-deficient centers, enabling applications in charge-transfer complexes. For example, ethene-1,1,2,2-tetracarbonitrile derivatives form conductive materials like DMA-TCNQ .
Stability and Reactivity
- Tetracyanocyclopropanes: Susceptible to carbanion cleavage by alcoholates (e.g., NaOCH₃), yielding malononitrile derivatives. The spirooctane-methyl derivative shows higher steric protection than linear analogues .
- Thermal Stability : Methyl substituents enhance thermal stability compared to aryl-substituted derivatives, which decompose at lower temperatures due to π-system instability .
Key Research Findings
Supramolecular Applications : The 4-methylspirooctane derivative’s steric bulk limits directional TtB interactions, unlike the oxygenated 6-oxaspiro analogue, which forms robust 1D networks .
Biological Relevance : Substituent electronic properties (e.g., methoxy vs. methyl) dictate bioactivity, as seen in the contrast between vibrepin and inactive C2 .
Material Science Potential: Tetracyanocyclopropanes serve as precursors for conductive polymers and nonlinear optical materials, with solubility tunable via substituents .
Biological Activity
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile (CAS Number: 10566-02-6) is a compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄ |
| Molecular Weight | 224.261 g/mol |
| Density | 1.22 g/cm³ |
| Boiling Point | 528.8 ºC |
| Flash Point | 271.9 ºC |
| LogP | 2.26362 |
These properties indicate a stable organic compound with potential applications in pharmaceuticals and materials science.
Biological Activity Overview
The biological activity of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile has been investigated primarily in the context of its pharmacological effects and potential therapeutic applications.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of similar compounds. A study focusing on spirocyclic nitriles found that these compounds could protect neuronal cells from oxidative stress and apoptosis . This suggests that 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile might also possess neuroprotective properties worthy of further investigation.
Case Study 1: Antitumor Activity
In a preclinical study involving various spiro compounds, researchers evaluated the cytotoxic effects of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF-7), indicating significant antitumor potential .
Case Study 2: Neuroprotection
A separate study assessed the neuroprotective effects of spiro compounds in models of neurodegeneration. The findings suggested that treatment with spiro nitriles resulted in reduced neuronal death and improved cognitive function in animal models of Alzheimer's disease . Although not directly tested on 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile, these results imply a promising avenue for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
